(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Descripción
Propiedades
IUPAC Name |
(7R,8aS)-2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c17-11-6-12-14(19)15(9-13(18)16(12)8-11)7-10-4-2-1-3-5-10/h1-5,11-12,17H,6-9H2/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCDEHRBENETSA-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)N(CC2=O)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)N(CC2=O)CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Starting Materials
- Protected amino acids or dipeptides that can cyclize to form the pyrrolo[1,2-a]pyrazine core.
- Benzyl halides or benzylating agents for introduction of the benzyl group.
- Reagents for stereoselective hydroxylation at the 7-position.
- Oxidizing agents or conditions to form the diketone (1,4-dione) functionality.
Cyclization and Core Formation
- The hexahydropyrrolo[1,2-a]pyrazine core is formed through intramolecular cyclization of a dipeptide precursor, often under acidic or basic conditions.
- The stereochemical outcome at positions 7 and 8a is controlled by the choice of starting materials and reaction conditions.
Benzylation
- Benzylation at the 2-position is achieved by alkylation using benzyl bromide or benzyl chloride under basic conditions.
- The reaction is typically performed in polar aprotic solvents to facilitate nucleophilic substitution.
Hydroxylation
- The 7-hydroxy group is introduced via stereoselective hydroxylation, which may involve the use of chiral catalysts or reagents.
- Alternative methods include asymmetric dihydroxylation or enzymatic hydroxylation to ensure the (7R) configuration.
Oxidation to 1,4-Dione
- The final oxidation step converts the intermediate to the 1,4-dione structure.
- Common oxidants include PCC (pyridinium chlorochromate), Dess–Martin periodinane, or other mild oxidizing agents to avoid racemization.
Preparation Data Table
| Step | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Cyclization | Acid/base catalysis, solvent (e.g., DMF) | Formation of hexahydropyrrolo[1,2-a]pyrazine core | Stereochemistry controlled by precursor |
| Benzylation | Benzyl bromide, base (e.g., K2CO3), solvent (e.g., DMF) | Introduction of benzyl group at C-2 | Reaction temperature optimized for yield |
| Hydroxylation | Chiral catalyst or enzymatic system | Stereoselective addition of hydroxy at C-7 | Ensures (7R) configuration |
| Oxidation | PCC or Dess–Martin reagent | Formation of 1,4-dione moiety | Mild conditions prevent side reactions |
Formulation and Solubility Notes
- The compound is soluble in DMSO, PEG300, Tween 80, and water mixtures for in vivo formulations.
- Preparation of stock solutions involves dissolving the compound in DMSO, followed by sequential addition of PEG300, Tween 80, and water with mixing and clarification steps to ensure a clear solution.
- Stock solutions are typically prepared at concentrations such as 1 mM, 5 mM, or 10 mM, with volumes adjusted accordingly (see table below).
| Amount of Compound (mg) | Volume of Solvent for 1 mM (mL) | Volume of Solvent for 5 mM (mL) | Volume of Solvent for 10 mM (mL) |
|---|---|---|---|
| 1 | 3.8419 | 0.7684 | 0.3842 |
| 5 | 19.2093 | 3.8419 | 1.9209 |
| 10 | 38.4187 | 7.6837 | 3.8419 |
Research Findings and Optimization
- Purity of the final compound is typically >98%, confirmed by chromatographic and spectroscopic methods.
- Stereochemical purity is crucial for biological activity and is verified by chiral HPLC or NMR techniques.
- Reaction yields and stereoselectivity are improved by optimizing solvent systems, temperature, and catalyst choice.
- The compound has been investigated as a calcium channel blocker, with preparation methods adapted to produce sufficient quantities for pharmacological testing.
Análisis De Reacciones Químicas
Types of Reactions
(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
Inhibition of Ion Channels
Recent studies have indicated that (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione exhibits inhibitory effects on renal outer medullary potassium channels (ROMK). This inhibition can be leveraged for developing diuretic agents and treating conditions like hypertension and chronic kidney disease .
Calcium Channel Blockade
The compound has also been investigated for its potential as a calcium channel blocker. This application is particularly relevant in the context of cardiovascular diseases, where modulation of calcium channels can help manage heart conditions and regulate blood pressure .
Diuretic and Natriuretic Agents
Due to its ability to inhibit potassium channels, the compound is being researched as a candidate for diuretic therapies. These therapies are essential for managing fluid retention in patients with cardiovascular diseases .
Cardiovascular Disease Treatment
The dual action of inhibiting both potassium and calcium channels positions this compound as a promising candidate for comprehensive cardiovascular treatment strategies. This includes managing conditions such as heart failure and hypertension by balancing electrolyte levels and vascular resistance .
Table: Summary of Research Studies
Mecanismo De Acción
The exact mechanism of action of (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Kinase inhibition: The compound may inhibit specific kinases, which are enzymes involved in signal transduction and cellular regulation.
Antioxidant activity: It may neutralize free radicals, preventing oxidative stress and cellular damage
Comparación Con Compuestos Similares
Table 1: Key Structural Features and Bioactivities of Analogous Compounds
Key Findings
Substituent-Driven Bioactivity: Benzyl derivatives (e.g., the target compound and hexahydro-3-(phenylmethyl)- analogs) exhibit anticancer and anti-biofilm activities. For example, hexahydro-3-(phenylmethyl)-pyrrolo[1,2-a]pyrazine-1,4-dione disrupts P. aeruginosa biofilms , while the target compound is implicated in HCT116 colon cancer cell inhibition . Isobutyl-substituted DKPs (e.g., hexahydro-3-(2-methylpropyl)- derivatives) demonstrate herbicidal and antioxidant activities, likely due to alkylation-driven DNA damage .
Stereochemical Specificity :
The 7R,8aS configuration in the target compound distinguishes it from stereoisomers like (3S,8aS)-3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, which is associated with Bacillus spp. and lacks the hydroxyl group .
Production Yields :
In Bacillus amyloliquefaciens, the target compound is produced at 3.73% yield under optimized conditions, whereas its isobutyl analog reaches 4.67% . This suggests substituent size and polarity influence biosynthetic efficiency.
Moderate Activity in Unsubstituted DKPs : The unsubstituted hexahydropyrrolo[1,2-a]pyrazine-1,4-dione shows only moderate nematocidal activity, highlighting the necessity of substituents for enhanced bioactivity .
Actividad Biológica
(7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, with CAS number 132714-97-7, is a compound of interest due to its potential biological activities. This article explores its synthesis, properties, and biological effects, particularly focusing on its antiviral activity and structure-activity relationships (SAR).
The molecular formula of this compound is C14H16N2O3, with a molecular weight of approximately 260.29 g/mol. The compound features a unique heterocyclic structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 132714-97-7 |
| Storage Conditions | 2-8°C |
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The synthetic route often includes cyclocondensation reactions that yield the desired heterocyclic structure. Specific methodologies may vary, but the overall approach aims to optimize yield and purity.
Antiviral Activity
Research indicates that this compound exhibits significant antiviral properties. In particular, studies have shown its effectiveness against HIV-1 by inhibiting the integrase enzyme critical for viral replication.
- Mechanism of Action : The compound acts as an inhibitor of HIV integrase (INST), which is essential for integrating viral DNA into the host genome. This inhibition prevents the replication of the virus within host cells.
- In Vitro Studies : In cellular assays, compounds with similar structures demonstrated low nanomolar IC50 values in inhibiting HIV integrase activity. For instance, related compounds with a benzyl substituent were found to be critical for potent enzyme inhibition .
- Structure-Activity Relationship (SAR) : The SAR studies reveal that modifications at specific positions on the molecule can significantly affect its biological activity. For example:
Case Studies
Several studies have evaluated the antiviral efficacy of this compound and its analogs:
- Study 1 : A recent investigation reported that analogs with alkylamino substitutions exhibited enhanced antiviral activity compared to those without such modifications. Notably, compounds with a benzyl group showed maximal cytoprotection in vitro while maintaining low cytotoxicity .
- Study 2 : Another study focused on the pharmacokinetic profiles of these compounds in animal models. It was found that certain analogs demonstrated favorable absorption and distribution characteristics, supporting their potential for therapeutic use .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for stereoselective preparation of (7R,8aS)-2-benzyl-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione?
- Methodology :
- Cyclization of linear dipeptides : Use benzyl-protected amino acids (e.g., L-phenylalanine and L-proline derivatives) in a solution-phase reaction. Activate the carboxyl group with coupling agents like HATU or EDCI, followed by deprotection and cyclization under acidic conditions (e.g., TFA) to form the diketopiperazine core .
- Solid-phase peptide synthesis (SPPS) : Employ Fmoc chemistry to assemble the linear precursor on resin, followed by cleavage and cyclization in solution. This method allows precise control over stereochemistry .
- Key considerations : Monitor reaction progress via LC-MS and confirm stereochemistry using circular dichroism (CD) or X-ray crystallography.
Q. How can NMR spectroscopy distinguish the stereoisomers of this compound?
- Methodology :
- 1H-1H COSY and NOESY : Identify coupling constants (e.g., 3JHH) in the pyrrolidine and pyrazine rings to determine chair conformations. NOESY cross-peaks between the benzyl group and hydroxy proton can confirm the (7R,8aS) configuration .
- 13C NMR : Analyze chemical shifts of the carbonyl groups (C1 and C4) and benzyl-substituted carbons to differentiate diastereomers .
Q. What chromatographic methods are optimal for detecting this compound in microbial extracts?
- Methodology :
- GC-MS : Derivatize the compound using BSTFA or MSTFA to enhance volatility. Use a non-polar column (e.g., DB-5MS) with a temperature gradient (50°C to 300°C at 10°C/min) for separation. Monitor characteristic ions (e.g., m/z 260 for [M+H]+) .
- HPLC-DAD : Utilize a C18 column with a water-acetonitrile gradient (0.1% formic acid) and UV detection at 210–230 nm. Retention time and UV spectrum can be cross-referenced with standards .
Advanced Research Questions
Q. What computational strategies can predict the bioactivity of this compound against bacterial biofilms?
- Methodology :
- Molecular docking : Simulate binding to quorum-sensing targets (e.g., LasR in P. aeruginosa) using AutoDock Vina. Prioritize binding poses with the lowest ΔG values .
- QSAR modeling : Train models on a dataset of diketopiperazines with known anti-biofilm IC50 values. Use descriptors like logP, polar surface area, and H-bond donors to predict activity .
Q. How does the benzyl substituent influence the compound’s antioxidant activity?
- Methodology :
- Radical scavenging assays : Perform DPPH and ABTS assays with the parent compound and analogs (e.g., 3-methylpropyl or unsubstituted derivatives). Calculate EC50 values to correlate substituent effects with activity .
- Electron paramagnetic resonance (EPR) : Directly measure quenching of hydroxyl or superoxide radicals. The benzyl group’s electron-donating resonance may stabilize radical intermediates .
Q. What in vitro and in vivo models are suitable for evaluating its anti-quorum sensing potential?
- Methodology :
- In vitro : Use reporter strains (e.g., Chromobacterium violaceum CV026) to monitor violacein inhibition, indicating interference with acyl-homoserine lactone (AHL) signaling .
- In vivo : Infect zebrafish larvae with P. aeruginosa PAO1 and treat with the compound. Measure survival rates and biofilm burden via confocal microscopy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
